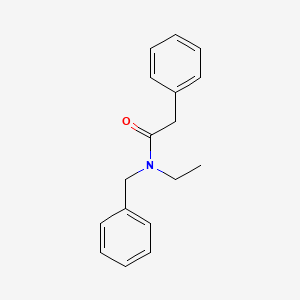

N-benzyl-N-ethyl-2-phenylacetamide

Description

Structure

3D Structure

Properties

CAS No. |

186685-50-7 |

|---|---|

Molecular Formula |

C17H19NO |

Molecular Weight |

253.34 g/mol |

IUPAC Name |

N-benzyl-N-ethyl-2-phenylacetamide |

InChI |

InChI=1S/C17H19NO/c1-2-18(14-16-11-7-4-8-12-16)17(19)13-15-9-5-3-6-10-15/h3-12H,2,13-14H2,1H3 |

InChI Key |

DATREZAFTMCHQA-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC1=CC=CC=C1)C(=O)CC2=CC=CC=C2 |

Origin of Product |

United States |

Synthesis and Characterization

Synthesis of N-benzyl-N-ethyl-2-phenylacetamide

The synthesis of this compound is typically achieved through the acylation of N-benzylethanamine with a suitable phenylacetylating agent. A common and effective method involves the reaction of N-benzylethanamine with 2-phenylacetyl chloride.

Reaction of 2-phenylacetyl chloride with N-benzylethanamine

The primary synthetic route to this compound involves the nucleophilic acyl substitution reaction between 2-phenylacetyl chloride and N-benzylethanamine. In this reaction, the lone pair of electrons on the nitrogen atom of N-benzylethanamine attacks the electrophilic carbonyl carbon of 2-phenylacetyl chloride. This is followed by the elimination of a chloride ion to form the stable amide product. The reaction is often carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct.

A reported synthesis of this compound describes it as a white solid obtained with a yield of 78%.

Reaction Conditions and Mechanisms

The reaction is typically performed in an inert aprotic solvent, such as dichloromethane (B109758) or diethyl ether, at or below room temperature to control the exothermic nature of the reaction. The mechanism proceeds via a tetrahedral intermediate, which then collapses to form the final amide product. The presence of a base is crucial to drive the reaction to completion by scavenging the HCl produced, which would otherwise protonate the starting amine, rendering it non-nucleophilic.

Physicochemical Properties

While specific experimentally determined physicochemical properties such as a precise melting or boiling point for this compound are not widely reported in the literature, it has been described as a white solid. General trends for similar N,N-disubstituted amides suggest it would have a relatively high boiling point due to its molecular weight and polarity, and it would be largely insoluble in water but soluble in common organic solvents.

| Property | Value |

| Molecular Formula | C₁₇H₁₉NO |

| Molecular Weight | 253.34 g/mol |

| Appearance | White solid |

| Melting Point | Not reported |

| Boiling Point | Not reported |

Spectroscopic Data

Spectroscopic techniques are essential for the structural elucidation of this compound. The expected spectroscopic data are presented below based on reported values and general principles.

¹H and ¹³C NMR Spectroscopy

The ¹H and ¹³C NMR spectra of this compound are complicated by the phenomenon of restricted rotation around the amide C-N bond, which leads to the observation of rotamers at room temperature. This results in the appearance of doubled signals for the N-ethyl and N-benzyl protons and carbons.

Reported ¹H NMR data in CDCl₃ shows two distinct singlets for the benzylic protons (at δ 4.60 and 4.46 ppm) and two singlets for the phenylacetyl methylene (B1212753) protons (at δ 3.77 and 3.67 ppm), corresponding to the two rotamers. The ethyl group protons also exhibit this doubling, with two quadruplets for the methylene protons (at δ 3.41 and 3.25 ppm) and a multiplet for the methyl protons (δ 1.17–0.95 ppm). The aromatic protons appear as a multiplet in the region of δ 7.41–7.09 ppm.

The ¹³C NMR spectrum would similarly show distinct signals for the carbons of the two rotamers.

Interactive NMR Data Table

| Group | ¹H NMR (δ ppm, CDCl₃) | ¹³C NMR (δ ppm, CDCl₃) |

| Phenyl (C₆H₅-CH₂) | 7.41 – 7.09 (m) | Expected in the range 126-138 |

| Phenyl (C₆H₅-CH₂-CO) | 7.41 – 7.09 (m) | Expected in the range 127-135 |

| CH₂ (benzyl) | 4.60 & 4.46 (s) | Expected around 50-52 |

| CH₂ (phenylacetyl) | 3.77 & 3.67 (s) | Expected around 40-42 |

| CH₂ (ethyl) | 3.41 & 3.25 (q) | Expected around 42-45 |

| CH₃ (ethyl) | 1.17 – 0.95 (m) | Expected around 12-14 |

| C=O (amide) | - | Expected around 171-173 |

Infrared (IR) Spectroscopy

Expected IR Absorptions

| Functional Group | Wavenumber (cm⁻¹) |

| C=O (Amide) | 1630 - 1670 |

| C-H (Aromatic) | 3000 - 3100 |

| C-H (Aliphatic) | 2850 - 3000 |

| C=C (Aromatic) | 1450 - 1600 |

| C-N Stretch | 1150 - 1350 |

Crystallographic Data

There is no specific crystallographic data reported for this compound in the reviewed literature. However, crystallographic studies of other N-substituted phenylacetamides reveal that the packing of these molecules in the solid state is often governed by intermolecular interactions such as hydrogen bonding (in the case of secondary amides) and C-H···O or C-H···π interactions. mdpi.comsemanticscholar.org For this compound, which is a tertiary amide and lacks an N-H donor, the crystal packing would likely be influenced by weaker C-H···O and π-π stacking interactions between the phenyl rings.

Reaction Mechanisms and Reactivity Studies of N Benzyl N Ethyl 2 Phenylacetamide

Mechanistic Aspects of Amide Alkylation

The alkylation of secondary amides, such as the benzylation of N-ethyl-2-phenylacetamide to form the titular compound, is a cornerstone of synthetic organic chemistry. The mechanism of this transformation is multifaceted, primarily involving the generation of a reactive intermediate and its subsequent reaction with an alkylating agent.

Formation and Reactivity of Anionic Intermediates

The alkylation of amides typically proceeds under basic conditions, which are necessary to deprotonate the amide nitrogen, forming a highly reactive ambident anion. researchgate.net An ambident anion is a species with two nucleophilic centers, and in the case of the anion derived from a secondary amide like N-ethyl-2-phenylacetamide, these centers are the nitrogen and the carbonyl oxygen.

The amide anion exists as a resonance hybrid, with negative charge density on both the nitrogen and oxygen atoms. The relative reactivity of these two sites—leading to N-alkylation or O-alkylation, respectively—is a critical aspect of the reaction mechanism. google.com The formation of the O-alkylated product, an imino ether, is often kinetically favored, meaning it forms faster. However, the N-alkylated product, the tertiary amide, is generally more thermodynamically stable. wiley-vch.deresearchgate.net Consequently, the O-alkylated product can sometimes rearrange to the more stable N-alkylated product, particularly at higher temperatures. nih.gov

The choice of base and solvent can significantly influence the position of alkylation. Strong bases like sodium hydride (NaH) in solvents like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) are commonly used to generate the amide anion. stackexchange.com The nature of the counter-ion can also play a role; for instance, using cesium carbonate (Cs2CO3) has been shown to favor N-alkylation. google.com

Kinetics and Thermodynamics of Alkylation Reactions

The alkylation of N-substituted phenylacetamides is governed by a delicate balance between kinetic and thermodynamic control. As mentioned, O-alkylation is generally the kinetically controlled pathway, while N-alkylation is the thermodynamically favored one. wiley-vch.de This means that at lower temperatures and shorter reaction times, a higher proportion of the O-alkylated product may be observed. Conversely, higher temperatures and longer reaction times tend to yield the more stable N-alkylated product. researchgate.net

In the context of phase-transfer catalysis (PTC), a common method for amide alkylation, the reaction kinetics can be complex. For the PTC alkylation of N-ethyl-2-phenylacetamide (EPA), the process may follow an extraction mechanism controlled by diffusion. researchgate.net After an initial period, the reaction can exhibit zero-order kinetics, as a layer of salt forms on the surface of the solid base (e.g., KOH), making the diffusion of the active catalyst-hydroxide complex the rate-limiting step. researchgate.net The activation energy for such PTC/OH systems is typically very low. researchgate.net

The choice of alkylating agent also has a profound impact on the reaction kinetics and the product distribution. According to the Hard and Soft Acids and Bases (HSAB) principle, hard electrophiles (like alkyl sulfates or trialkyloxonium salts) tend to react at the harder oxygen atom of the amide anion, favoring O-alkylation. wiley-vch.de Softer electrophiles, such as benzyl (B1604629) halides (e.g., benzyl chloride or bromide), are more inclined to react at the softer nitrogen atom, leading to a higher yield of the N-alkylated product. wiley-vch.deresearchgate.net

Structure-Reactivity Relationships in N-Substituted Phenylacetamides

The reactivity of N-substituted phenylacetamides in alkylation reactions is not uniform; it is significantly modulated by the electronic properties and steric bulk of the substituents attached to the amide nitrogen.

Analysis of Electronic and Steric Effects on Reactivity

Electronic Effects: The electronic nature of substituents on the N-benzyl group can influence the nucleophilicity of the amide nitrogen. Electron-donating groups on the aromatic ring increase the electron density on the nitrogen atom, thereby enhancing its nucleophilicity and increasing the rate of N-alkylation. acs.org Conversely, electron-withdrawing groups decrease the electron density, making the amide less nucleophilic and slowing down the reaction. acs.org This trend has been observed in the N-nitrosation of N-benzylpivalamides, a reaction that similarly depends on the nucleophilicity of the amide nitrogen. acs.org

Steric Effects: Steric hindrance plays a crucial role in the reactivity of N-substituted amides. rsc.orgresearchgate.net Increasing the steric bulk of the substituents on the nitrogen atom can hinder the approach of the electrophile, thereby decreasing the rate of N-alkylation. flvc.org For instance, while N-methylacetamide, a secondary amide, can be N-alkylated, the reaction becomes more challenging with bulkier substituents. flvc.org In the case of N-benzyl-N-ethyl-2-phenylacetamide, the presence of both a benzyl and an ethyl group on the nitrogen creates a more sterically crowded environment compared to its secondary amide precursor, which influences its formation and subsequent reactions.

Comparative Reactivity Studies with Related N-Substituted Phenylacetamide Analogues

Comparative studies highlight the influence of N-substituents on reactivity. For example, in the benzylation of N-phenyl-2-phenylacetamide, the N-product is predominantly formed. Under optimized phase-transfer conditions (excess KOH and benzyl chloride in toluene (B28343) at reflux), an almost quantitative yield of the N-alkylated product can be achieved. researchgate.net

The following table, derived from studies on the benzylation of N-phenyl-2-phenylacetamide under microwave irradiation, illustrates the influence of reaction time on product yields, showcasing the competition between N- and O-alkylation. researchgate.net

| Hold Time (min) | Reactant (%) | O-Product (%) | N-Product (%) | C-Product (%) | Unidentified (%) |

| 1 | 50.03 | 0 | 48.56 | 0 | 1.41 |

| 2 | 31.23 | 0 | 59.94 | 0.32 | 8.51 |

| 3 | 32.80 | 0 | 60.58 | 0.30 | 6.32 |

| 5 | 22.93 | 0 | 69.78 | 0 | 7.29 |

| 7 | 25.49 | 0 | 65.82 | 0 | 8.69 |

| 10 | 25.51 | 0 | 63.80 | 0 | 10.69 |

Table generated from data on the alkylation of N-phenyl-2-phenylacetamide with benzyl chloride under microwave irradiation. researchgate.net

This data clearly shows that N-alkylation is the major pathway under these conditions, with the yield of the N-product increasing with time up to a certain point. researchgate.net

Exploration of Nucleophilic and Electrophilic Pathways in Acetamide (B32628) Chemistry

The chemistry of acetamides is fundamentally about the interplay between nucleophiles and electrophiles. In the synthesis of this compound, the deprotonated N-ethyl-2-phenylacetamide acts as the nucleophile, while the benzyl halide serves as the electrophile.

Amides are generally weak nucleophiles due to the resonance delocalization of the nitrogen lone pair into the carbonyl group. nih.gov However, deprotonation transforms them into potent nucleophiles. stackexchange.com The reactivity of this nucleophilic anion is then directed towards an electrophile.

An electrophile is a reagent that accepts a pair of electrons to form a new covalent bond. rsc.org In the context of amide alkylation, alkylating agents like benzyl chloride are the electrophiles. The reactivity of these electrophiles can be tuned. For instance, benzyl iodide is a more reactive electrophile than benzyl chloride in SN2 reactions due to the better leaving group ability of iodide.

The competition between N- and O-alkylation can be rationalized by the HSAB principle. wiley-vch.de The nitrogen atom of the amide anion is considered a "soft" nucleophilic center, while the oxygen atom is a "hard" nucleophilic center. Soft electrophiles (like alkyl iodides) preferentially react with the soft nitrogen center, whereas hard electrophiles (like alkyl sulfates) react with the hard oxygen center. wiley-vch.deresearchgate.net Benzyl chloride is considered a relatively soft electrophile, which explains why N-alkylation is often the major pathway in reactions involving this agent. wiley-vch.de

Computational and Theoretical Investigations

Quantum Chemical Calculations for Molecular Structure and Stability

Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangements of the molecule and quantifying its electronic properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For phenylacetamide systems, DFT calculations help elucidate the preferred geometries and stabilities of various isomers. In a study on the closely related N-benzyl-N-(furan-2-ylmethyl)acetamide, DFT calculations were performed to identify stable conformations. scielo.brresearchgate.net These studies often employ methods like the B3LYP functional combined with a basis set and a polarizable continuum model (PCM) to account for the effects of a solvent. scielo.brespublisher.com

The calculations for N-benzyl-N-(furan-2-ylmethyl)acetamide, a structural analog of N-benzyl-N-ethyl-2-phenylacetamide, predicted the existence of nine stable conformations, comprising four Z-isomers and five E-isomers, highlighting the complexity of the molecule's conformational landscape. scielo.brresearchgate.net These findings are critical for understanding how the molecule's shape influences its interactions and properties.

Table 1: Predicted Stable Conformers of an Analogous N-Benzyl Acetamide (B32628) System by DFT This table is based on data for N-benzyl-N-(furan-2-ylmethyl)acetamide, which serves as a model for the types of conformations expected for this compound.

| Isomer Type | Number of Stable Conformers Found |

| trans (Z) | 4 |

| cis (E) | 5 |

| Data derived from studies on a closely related phenylacetamide system. scielo.brresearchgate.net |

The amide bond in this compound has a significant double bond character, which restricts rotation around the C-N bond. This restriction gives rise to cis (E) and trans (Z) rotational isomers, often referred to as rotamers. scielo.br Computational conformational analysis maps the potential energy surface of the molecule to identify these stable rotamers, which correspond to energy minima.

For similar tertiary amides, experimental NMR spectroscopy has confirmed the presence of a hindered rotational equilibrium in solution, consistent with the computational predictions of multiple stable E and Z rotamers. scielo.brmdpi.com The energy barriers between these conformers can be calculated, providing insight into the dynamics of their interconversion. The potential energy surface illustrates how the molecule's energy changes with the twisting of its rotatable bonds, with the most populated conformations at room temperature being those that are lowest in energy. scielo.br

Molecular Dynamics Simulations for Dynamic Behavior in Solution

While quantum calculations typically focus on static, minimum-energy structures, molecular dynamics (MD) simulations provide a view of the molecule's behavior over time. rsc.org MD simulations model the movements of every atom in the molecule and the surrounding solvent, governed by a force field that approximates the interatomic forces.

For this compound, MD simulations in a solvent like water or chloroform (B151607) would reveal:

Conformational Dynamics: The transitions between the different E and Z rotamers and the flexibility of the benzyl (B1604629), ethyl, and phenylacetyl groups.

Solvent Interactions: The formation and lifetime of interactions, such as hydrogen bonds (if applicable with the solvent) and van der Waals forces, between the amide and solvent molecules. rsc.org

Structural Stability: How the solvent environment influences the relative stability of the different conformers predicted by quantum chemical calculations.

These simulations are crucial for bridging the gap between theoretical static structures and the dynamic reality of molecules in solution. rsc.org

Predictive Modeling of Synthetic Pathways and Reaction Outcomes

Computational chemistry is also instrumental in synthetic chemistry, allowing for the prediction of reaction mechanisms and product distributions before a reaction is attempted in the lab.

The synthesis of this compound typically involves the N-alkylation of a precursor amide. Computational methods, particularly DFT, can be used to model the entire reaction pathway. This involves identifying the structures and energies of reactants, transition states, and products. researchgate.net

By calculating the activation energy (the energy of the transition state relative to the reactants) for different possible mechanisms, researchers can determine the most likely reaction pathway. For amide alkylation, a key mechanistic question is whether the reaction proceeds through direct N-alkylation or through an initial O-alkylation followed by a rearrangement to the more stable N-alkylated product. researchgate.net Computational modeling can elucidate the energy barriers for both pathways, explaining the conditions under which each might occur.

The alkylation of amide-containing molecules is often complicated by a competition between N-alkylation and O-alkylation, leading to a mixture of products. researchgate.net The product distribution is influenced by factors such as the nature of the alkylating agent, the solvent, the base used, and the temperature. researchgate.net

Computational models can predict the thermodynamic stability of the potential products. In the case of phenylacetamide alkylation, the N-alkylated product (like this compound) is generally the thermodynamically stable product, whereas the O-alkylated product (an imino ether) is often the kinetically favored product, meaning it forms faster. researchgate.net Predictive modeling can quantify this stability difference and help in designing reaction conditions (e.g., longer reaction times or higher temperatures) that favor the formation of the desired, thermodynamically stable N-substituted amide. researchgate.netresearchgate.net

Table 2: Potential Products in the Benzylation of a Phenylacetamide Precursor This table illustrates the competing alkylation products based on the reaction of N-phenyl-2-phenylacetamide, a related secondary amide.

| Product Type | Name | Stability |

| N-Alkylation | N-benzyl-N-phenyl-2-phenylacetamide | Thermodynamic Product |

| O-Alkylation | Benzyl ester of phenylacetic acid imine | Kinetic Product |

| C-Alkylation | N-phenyl-2,3-diphenylpropanamide | Side Product |

| Based on established alkylation pathways for phenylacetamides. researchgate.net |

In Silico Studies for Structure-Reactivity Correlations in Amide Systems

In silico studies, which utilize computer simulations and computational models, are pivotal in modern chemistry for predicting the physicochemical properties and biological activities of molecules. For amide systems, including this compound, these computational approaches provide deep insights into the relationships between molecular structure and reactivity. Methodologies such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking are instrumental in elucidating these correlations, guiding the design of novel compounds with tailored characteristics. nih.govmdpi.comnih.govnih.gov

The fundamental principle of QSAR is to establish a mathematical correlation between the chemical structure of a series of compounds and their observed activity. nih.gov This is achieved by calculating a variety of molecular descriptors that quantify different aspects of a molecule's topology, geometry, and electronic properties. For amide systems, these descriptors can include lipophilicity (log P), molecular weight, molar refractivity, and various topological and quantum-chemical parameters. nih.govresearchgate.net By analyzing these descriptors across a series of related amides, a predictive model can be developed.

For instance, in studies of similar amide-containing compounds, researchers have successfully used topological descriptors and molecular connectivity indices to model their activity. nih.gov These models are often validated through statistical methods to ensure their predictive power. researchgate.net Such an approach could be hypothetically applied to a series of analogs of this compound to understand how structural modifications influence their reactivity.

A hypothetical QSAR study on a series of this compound derivatives might involve synthesizing or computationally generating analogs with different substituents on the phenyl or benzyl rings. For each analog, a set of molecular descriptors would be calculated. These descriptors aim to capture the electronic and steric effects of the substituents. The reactivity of each analog would then be determined experimentally or through high-level theoretical calculations, and a regression analysis would be performed to derive a QSAR equation.

The generated QSAR model could reveal, for example, that electron-withdrawing groups on the phenyl ring increase reactivity, a correlation that would be quantified by the model. This information is invaluable for the rational design of new amides with specific reactivity profiles, potentially reducing the need for extensive and costly trial-and-error synthesis.

The following interactive table presents hypothetical data from such a QSAR study on a series of substituted amides related to this compound. The descriptors shown are commonly used in such analyses and the predicted reactivity is a hypothetical value derived from a computational model.

Interactive Data Table: Hypothetical QSAR Study of this compound Analogs

| Compound ID | R1-Substituent (Phenyl Ring) | R2-Substituent (Benzyl Ring) | LogP | Molecular Weight ( g/mol ) | Polar Surface Area (Ų) | Predicted Reactivity (k) |

| 1 | H | H | 3.85 | 253.34 | 20.31 | 1.00 |

| 2 | 4-Cl | H | 4.56 | 287.78 | 20.31 | 1.52 |

| 3 | 4-OCH3 | H | 3.78 | 283.37 | 29.54 | 0.85 |

| 4 | 4-NO2 | H | 3.75 | 298.34 | 66.13 | 2.10 |

| 5 | H | 4-Cl | 4.56 | 287.78 | 20.31 | 1.15 |

| 6 | H | 4-CH3 | 4.29 | 267.37 | 20.31 | 0.92 |

In this hypothetical dataset, the introduction of an electron-withdrawing chloro (Cl) or nitro (NO2) group on the phenylacetamido moiety (R1) leads to a higher predicted reactivity. Conversely, an electron-donating methoxy (B1213986) (OCH3) group results in lower predicted reactivity. Substitutions on the N-benzyl ring (R2) appear to have a less pronounced electronic effect on the amide core's reactivity in this model. Such detailed structure-reactivity correlations derived from in silico studies are crucial for the targeted synthesis of amides with desired chemical properties.

Spectroscopic and Analytical Characterization Techniques for N Benzyl N Ethyl 2 Phenylacetamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For N-benzyl-N-ethyl-2-phenylacetamide, both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of each atom.

One of the notable features in the NMR spectra of this compound is the presence of rotamers, which are conformational isomers that arise from hindered rotation around the amide C-N bond. This phenomenon leads to the appearance of doubled signals for some of the protons and carbons in the spectra. semanticscholar.org

¹H NMR Spectroscopy:

In the ¹H NMR spectrum of this compound, the aromatic protons of the benzyl (B1604629) and phenyl groups typically appear as a multiplet in the range of δ 7.09–7.41 ppm. semanticscholar.org The benzylic protons (CH₂) adjacent to the nitrogen atom show two distinct singlets for the rotamers, observed at approximately δ 4.60 and 4.46 ppm. semanticscholar.org Similarly, the methylene (B1212753) protons (CH₂) of the phenylacetyl group also exhibit two singlets for the rotamers at around δ 3.77 and 3.67 ppm. semanticscholar.org The quartet signals for the methylene protons (CH₂) of the ethyl group are observed at δ 3.41 and 3.25 ppm, each with a coupling constant (J) of 7.2 Hz, again due to the presence of rotamers. semanticscholar.org The terminal methyl protons (CH₃) of the ethyl group appear as a multiplet in the region of δ 0.95–1.17 ppm. semanticscholar.org

Interactive ¹H NMR Data Table for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Notes |

| 7.41 – 7.09 | m | 10H | Aromatic protons (benzyl and phenyl) | semanticscholar.org |

| 4.60 & 4.46 | 2s | 2H | Benzylic CH₂ | Rotamers semanticscholar.org |

| 3.77 & 3.67 | 2s | 2H | Phenylacetyl CH₂ | Rotamers semanticscholar.org |

| 3.41 & 3.25 | 2q | 2H | Ethyl CH₂ (J = 7.2 Hz) | Rotamers semanticscholar.org |

| 1.17 – 0.95 | m | 3H | Ethyl CH₃ | Rotamers semanticscholar.org |

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum provides further confirmation of the structure. The carbonyl carbon of the amide group is a key signal. The aromatic carbons resonate in the downfield region of the spectrum. The aliphatic carbons of the benzyl, ethyl, and phenylacetyl groups appear at distinct chemical shifts, with separate signals often observed for the rotamers, providing a more complex but informative spectrum. semanticscholar.orgmdpi.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the case of this compound, the most characteristic absorption band is that of the amide carbonyl (C=O) stretching vibration. For tertiary amides, this peak is typically observed in the range of 1630-1670 cm⁻¹. For a related compound, N-benzyl-N-(2-hydroxyethyl)-2-(oxazolidin-2-on-3-yl)-2-phenylacetamide, the amide C=O stretch was observed at 1638 cm⁻¹. mdpi.com The spectrum would also show characteristic absorptions for C-H stretching of the aromatic and aliphatic groups, and C=C stretching vibrations of the aromatic rings.

Interactive IR Absorption Data Table for this compound (and related compounds)

| Wavenumber (cm⁻¹) | Functional Group | Type of Vibration | Reference |

| 1638 | Amide C=O | Stretching | mdpi.com |

| 3454 | O-H (in a related hydroxy derivative) | Stretching | mdpi.com |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. In electron ionization (EI) mass spectrometry, this compound would produce a molecular ion (M⁺·) peak corresponding to its molecular weight.

The fragmentation of N-substituted 2-phenylacetamides is well-documented. A common fragmentation pathway involves the cleavage of the bond alpha to the carbonyl group. nih.gov For this compound, this would likely lead to the formation of a tropylium (B1234903) ion (m/z 91) from the benzyl group, which is often a prominent peak in the mass spectra of benzyl-containing compounds. semanticscholar.org Another significant fragmentation could involve the loss of the ethyl group or cleavage of the phenylacetyl moiety. The molecular ion for the related compound N-benzyl-2-phenylacetamide has been observed at m/z 225. semanticscholar.org

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for crystalline solids, revealing the precise three-dimensional arrangement of atoms and molecules in the crystal lattice. While a specific crystal structure for this compound was not found in the provided search results, a study on a related compound, N-benzyl-N-(2-hydroxyethyl)-2-(oxazolidin-2-on-3-yl)-2-phenylacetamide, demonstrated the power of this technique. mdpi.com The X-ray structure of this derivative revealed that the molecules form hydrogen-bonded dimers in the solid state, with the hydroxyl group of one molecule interacting with the amide carbonyl of another, creating a 14-membered ring. mdpi.com This highlights how intermolecular forces can influence the solid-state packing of such molecules.

Chromatographic Techniques for Purity Assessment and Separation (e.g., GC-MS, HPLC)

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from reaction mixtures or impurities.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is well-suited for the analysis of volatile and thermally stable compounds like this compound. GC-MS can be used to determine the retention time of the compound, which is a characteristic property under specific chromatographic conditions, and to confirm its identity through the mass spectrum of the eluting peak. rsc.orgnih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful separation technique that is widely used for the analysis and purification of organic compounds. It is particularly useful for less volatile or thermally sensitive compounds. Different HPLC methods, such as reversed-phase or normal-phase chromatography, can be developed to achieve optimal separation of this compound from any potential impurities.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It measures the percentage of carbon (C), hydrogen (H), nitrogen (N), and other elements present in the sample. The experimentally determined percentages are then compared with the theoretical values calculated from the molecular formula of this compound (C₁₇H₁₉NO). A close agreement between the experimental and calculated values provides strong evidence for the compound's purity and confirms its elemental composition. sigmaaldrich.com

Advanced Synthetic Applications and Chemical Transformations

N-Benzyl-N-ethyl-2-phenylacetamide as a Key Synthetic Intermediate

The this compound scaffold represents a versatile platform in organic synthesis. Its core structure is valuable for building more complex molecules and allows for a wide range of chemical modifications.

Role in the Preparation of Complex Organic Molecules

The fundamental structure of N-substituted phenylacetamides is integral to the synthesis of complex, biologically active molecules. For instance, a derivative featuring the N-benzyl-N-ethyl-acetamide group attached to a purine (B94841) core, specifically N-Benzyl-N-ethyl-2-[7,8-dihydro-7-(2-[18F]fluoroethyl)-8-oxo-2-phenyl-9H-purin-9-yl]acetamide, has been evaluated for imaging peripheral benzodiazepine (B76468) receptors (PBR) using positron emission tomography (PET). This highlights the role of the this compound moiety as a building block for sophisticated molecular probes in medical diagnostics.

Furthermore, the broader class of phenylacetamides is crucial in medicinal chemistry. Research into derivatives has led to the development of compounds with potential antidepressant activity. nih.gov In one study, various N-substituted-phenylacetamides were synthesized and evaluated, with the most potent compound showing significant potential compared to standard drugs. nih.gov Similarly, QSAR modeling and molecular docking have been used to optimize the anticonvulsant activity of related acetamide (B32628) derivatives, demonstrating the scaffold's importance in drug discovery. researchgate.net

Precursor in Derivatization for Further Chemical Modifications

The this compound structure is an excellent precursor for derivatization, allowing chemists to fine-tune molecular properties. Patents have been filed for various substituted compounds derived from the core N-(benzyl)phenylacetamide structure for therapeutic uses. google.com This indicates the value of this scaffold in creating libraries of compounds for screening and development.

Further derivatization can be achieved through several reactions. For example, after the formation of a phenylacetamide, it can undergo further transformations, such as intramolecular cyclization, to form more complex heterocyclic structures like benzazepinones. acs.org The ability to introduce various substituents on the N-benzyl group or the phenyl ring of the acetamide backbone allows for the systematic exploration of structure-activity relationships, which is a cornerstone of modern drug design. nih.gov

Strategies for Selective Functionalization of the Phenylacetamide Backbone

The phenylacetamide backbone offers multiple sites for selective functionalization, primarily on the nitrogen atom (N-alkylation), the carbonyl oxygen (O-alkylation), and the α-carbon (C-alkylation). The choice of reagents and reaction conditions dictates the outcome.

Studies on the analogous compound, N-phenyl-2-phenylacetamide, demonstrate how different conditions can direct alkylation to specific sites. researchgate.net When this amide is treated with benzyl (B1604629) chloride in the presence of sodium amide, the reaction favors C-alkylation. researchgate.net Conversely, using phase-transfer conditions with potassium hydroxide (B78521) leads predominantly to the N-alkylation product. researchgate.net Selective O-alkylation is also possible and is of particular interest in penicillin chemistry. researchgate.net This selectivity is crucial as it allows for the controlled synthesis of distinct isomers with potentially different chemical and biological properties.

The table below, based on findings from the alkylation of N-phenyl-2-phenylacetamide, illustrates the products of selective functionalization. researchgate.net

| Product Type | Product Name | Description |

| O-Alkylation | Benzyl ester of phenylacetic acid | Result of alkylation on the carbonyl oxygen. This is often the kinetically favored product. |

| N-Alkylation | N-benzyl-N-phenyl-2-phenylacetamide | Result of alkylation on the amide nitrogen. This is typically the thermodynamically stable product. |

| C-Alkylation | N-phenyl-2,3-diphenylpropanamide | Result of alkylation on the carbon alpha to the carbonyl group. |

Development of Novel Synthetic Routes Leveraging Amide Reactivity

The amide bond, while stable, possesses rich reactivity that can be leveraged to develop novel synthetic routes. Modern organic synthesis has moved beyond simple amide formation to use the amide group as a versatile functional handle.

One innovative approach involves the electrophilic activation of phenylacetamides with reagents like triflic anhydride. acs.org This activation can initiate domino reactions, including intramolecular Friedel-Crafts-type cyclizations, to create complex heterocyclic systems such as seven-membered ring amidines. acs.org This method transforms a simple linear amide into a valuable cyclic structure in a single cascade.

Another strategy involves base-induced transformations. The treatment of N-benzyloxazolidin-2-one, a related structure, with a strong base like lithium diisopropylamide (LDA) leads to a self-condensation or dimerization reaction. mdpi.com This occurs through the formation of an anion that attacks another molecule, resulting in a more complex structure. mdpi.com Such reactivity highlights the potential of the this compound anion in carbon-carbon bond-forming reactions.

Application of Green Chemistry Principles in Phenylacetamide Synthesis

Green chemistry principles are increasingly being applied to amide synthesis to reduce waste, avoid hazardous materials, and improve energy efficiency.

A prime example is the use of microwave irradiation for the synthesis and functionalization of phenylacetamides. researchgate.netdoaj.org Research on the benzylation of N-phenyl-2-phenylacetamide showed that the reaction could be performed under solvent-free conditions using microwave heating. researchgate.netdoaj.org While conventional heating in toluene (B28343) for 4 hours yielded a near-quantitative amount of the N-alkylated product, microwave irradiation achieved a 70% yield in just one minute without any solvent. researchgate.net This dramatically reduces reaction time and eliminates the need for volatile organic compounds.

Another green approach focuses on the amide bond formation itself. Traditional methods often involve stoichiometric activating agents (like acid chlorides or carbodiimides) that generate significant waste. walisongo.ac.id Catalytic methods are a greener alternative. Boric acid, for example, has been shown to effectively catalyze the condensation of carboxylic acids and amines at elevated temperatures, with the only byproduct being water. walisongo.ac.id This method offers high atom economy and avoids the poor atom economy of many coupling reagents. walisongo.ac.id

The following table compares conventional and green chemistry approaches for phenylacetamide synthesis and modification.

| Feature | Conventional Method | Green Chemistry Approach |

| Solvent | Often uses organic solvents like toluene. researchgate.net | Can be performed solvent-free. researchgate.netdoaj.org |

| Energy Source | Conventional heating (reflux). researchgate.net | Microwave irradiation. researchgate.netdoaj.org |

| Reaction Time | Several hours (e.g., 4 hours). researchgate.net | Minutes (e.g., 1-5 minutes). researchgate.net |

| Reagents | Stoichiometric coupling reagents (e.g., DCC). walisongo.ac.id | Catalytic reagents (e.g., Boric Acid). walisongo.ac.id |

| Byproducts | Significant chemical waste (e.g., dicyclohexylurea). walisongo.ac.id | Minimal, often just water. walisongo.ac.id |

Future Research Directions

Exploration of Underexplored Synthetic Pathways for N-Benzyl-N-ethyl-2-phenylacetamide

The synthesis of N,N-disubstituted amides, such as this compound, is a cornerstone of organic chemistry. A common and established method involves the coupling of a carboxylic acid with a secondary amine using a coupling agent. For instance, this compound can be synthesized by reacting phenylacetic acid with N-benzylethylamine in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC.HCl) in a deep eutectic solvent (DES) composed of choline (B1196258) chloride and the carboxylic acid itself. semanticscholar.org

However, the field is ripe for the exploration of alternative and potentially more efficient or sustainable synthetic routes. Future research could focus on the following underexplored pathways:

Direct Catalytic Amidation: Investigating the direct condensation of phenylacetic acid and N-benzylethylamine using novel catalysts could eliminate the need for stoichiometric coupling agents, thereby improving atom economy and reducing waste. researchgate.netacs.org

Microwave-Assisted Synthesis: The application of microwave irradiation to the synthesis of this compound could significantly reduce reaction times and potentially improve yields, as has been demonstrated for related N-alkylation reactions of amides. researchgate.net

Flow Chemistry Approaches: Continuous flow synthesis offers advantages in terms of scalability, safety, and process control. Developing a flow-based synthesis for this compound could be a significant step towards its efficient and industrial-scale production.

Enzymatic Synthesis: Biocatalysis is a rapidly growing field in green chemistry. Exploring the use of enzymes, such as lipases or engineered amidases, for the synthesis of this compound could offer a highly selective and environmentally benign alternative to traditional chemical methods. whiterose.ac.uk

A comparative overview of potential synthetic strategies is presented in the table below.

| Synthetic Pathway | Potential Advantages | Key Research Focus |

| Direct Catalytic Amidation | High atom economy, reduced waste | Development of novel, efficient, and recyclable catalysts. |

| Microwave-Assisted Synthesis | Rapid reaction times, potential for improved yields | Optimization of reaction conditions (temperature, time, power). |

| Flow Chemistry Approaches | Scalability, safety, precise process control | Reactor design and optimization of flow parameters. |

| Enzymatic Synthesis | High selectivity, mild reaction conditions, environmentally friendly | Identification and engineering of suitable enzymes. |

Advanced Computational Studies for Enhanced Mechanistic Understanding and Predictive Capabilities

Computational chemistry provides powerful tools to investigate reaction mechanisms, predict molecular properties, and guide experimental design. For this compound, advanced computational studies could offer profound insights.

Future research in this area could involve:

Density Functional Theory (DFT) Calculations: DFT can be employed to model the transition states of different synthetic routes, providing a deeper understanding of the reaction mechanisms and helping to identify the most energetically favorable pathways.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the conformational dynamics of the molecule, including the rotation around the amide bond. This is particularly relevant for N,N-disubstituted amides, where the presence of two different substituents on the nitrogen can lead to distinct rotamers. acs.org Such studies can also predict physical properties like viscosity and diffusion coefficients.

Predictive Modeling of Properties: Computational methods can be used to predict a range of physicochemical properties, such as solubility, lipophilicity, and spectroscopic signatures (NMR, IR). This can aid in the design of new derivatives with tailored properties. For instance, the known ¹H and ¹³C NMR spectral data for this compound can be used as a benchmark for validating computational models. semanticscholar.org

Reported NMR Data for this compound: semanticscholar.org

| Nucleus | Chemical Shift (δ, ppm) in CDCl₃ |

| ¹H NMR | 7.41 – 7.09 (m, 10H), 4.60 & 4.46 (2 singlets, rotamers, 2H), 3.77 & 3.67 (2 singlets, rotamers, 2H), 3.41 & 3.25 (2 quadruplets, rotamers, J = 7.2 Hz, 2H), 1.17 – 0.95 (m, rotamers, 3H) |

Innovative Applications in Non-Biological Chemical Fields (e.g., materials science)

While many phenylacetamide derivatives have been explored for their biological activity, the potential of this compound in non-biological fields remains largely untapped. nih.govnih.gov Its structural features, including the robust amide linkage and the presence of aromatic rings, suggest several intriguing avenues for research in materials science.

Potential future applications to be investigated include:

Polymer Chemistry: The amide functionality is a key component of many high-performance polymers like nylon. This compound could be explored as a monomer or a building block for novel polymers with tailored properties. The presence of the benzyl (B1604629) and phenyl groups could impart specific thermal or mechanical characteristics to the resulting polymer.

Organic Electronics: Phenylacetylene-based polymers have shown promise in organic electronics. While this compound is not a phenylacetylene (B144264) itself, the presence of multiple aromatic rings suggests that it could be a precursor for or a component in the synthesis of novel organic electronic materials.

Functional Coatings and Additives: The compound's predicted properties, such as its molecular weight and potential for intermolecular interactions, could make it a candidate for use as an additive in coatings, adhesives, or other functional materials to modify their properties, such as viscosity, thermal stability, or surface characteristics.

Development of Sustainable and Economically Efficient Synthetic Methodologies

The principles of green chemistry are increasingly important in both academic research and industrial production. Future research on this compound should prioritize the development of sustainable and economically efficient synthetic methods.

Key areas for investigation include:

Atom-Economic Reactions: As mentioned earlier, developing catalytic methods that maximize the incorporation of starting material atoms into the final product is a primary goal of green chemistry. researchgate.net

Use of Greener Solvents: The use of deep eutectic solvents, as has been demonstrated for the synthesis of this compound, is a positive step. semanticscholar.org Further research could explore the use of other green solvents, such as water, supercritical fluids, or bio-based solvents. mdpi.com

Catalyst Recyclability: For catalytic processes, the ability to easily recover and reuse the catalyst is crucial for both economic and environmental reasons. Research into heterogeneous catalysts or catalysts that can be easily separated from the reaction mixture would be highly beneficial.

Energy Efficiency: Investigating energy-efficient synthesis methods, such as ambient temperature reactions or photochemically-driven processes, can significantly reduce the environmental footprint and cost of production. dst.gov.in

By focusing on these future research directions, the scientific community can unlock the full potential of this compound, transforming it from a relatively obscure chemical entity into a valuable tool for innovation in synthesis, materials science, and sustainable chemical practices.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-benzyl-N-ethyl-2-phenylacetamide, and how can reaction efficiency be monitored?

- Methodological Answer : A common approach involves refluxing precursor compounds (e.g., 2-chloro-N-phenylacetamide derivatives) with sodium azide in a toluene-water solvent system (8:2 ratio) for 5–7 hours. Reaction progress is monitored via TLC using hexane:ethyl acetate (9:1) as the mobile phase. Post-reaction, products are isolated via crystallization (ethanol) or ethyl acetate extraction, followed by solvent evaporation under reduced pressure . For analogous compounds, heating under reflux with ethanol as a solvent has been effective, with recrystallization improving purity .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Mandatory PPE includes protective goggles, gloves, and lab coats to avoid skin contact. Waste must be segregated and disposed of via certified hazardous waste management services. For structurally similar chloroacetamides, additional precautions include avoiding inhalation/ingestion and ensuring proper ventilation. Emergency protocols recommend rinsing exposed skin with water and consulting a physician .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) and infrared (IR) spectroscopy are standard for confirming molecular structure. NIST Chemistry WebBook provides reference data for analogous compounds, including vibrational modes and electronic transitions. High-resolution mass spectrometry (HRMS) and X-ray crystallography (for crystalline derivatives) can resolve ambiguities in stereochemistry or functional group positioning .

Advanced Research Questions

Q. How can researchers design derivatives of this compound for structure-activity relationship (SAR) studies?

- Methodological Answer : Introduce substituents (e.g., methoxy, fluoro, or benzimidazole groups) at the phenyl or acetamide moieties. For example, coupling with aniline derivatives under reflux conditions (100°C, 4 hours) generates analogs with modified bioactivity. Purification via methanol recrystallization ensures high yields (>95%) . Computational tools like molecular docking can predict binding affinities to target proteins prior to synthesis .

Q. How should researchers address contradictions in reaction yields or product purity across synthetic protocols?

- Methodological Answer : Variability often arises from solvent polarity, reflux duration, or stoichiometric ratios. Systematic optimization (e.g., varying toluene:water ratios or NaN₃ equivalents) can resolve inconsistencies. For example, extending reflux time to 7 hours improved azide substitution efficiency in 2-azido-N-phenylacetamide synthesis . Cross-validation using HPLC or GC-MS ensures reproducibility .

Q. What computational methods validate the stability and reactivity of this compound in silico?

- Methodological Answer : Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) and thermodynamic stability. Molecular dynamics simulations assess conformational flexibility in solvent environments. For anti-inflammatory analogs, docking studies with cyclooxygenase-2 (COX-2) active sites identified key hydrogen-bonding interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.